molecular formula C3HNO B13924246 Isocyanatoethyne CAS No. 67723-39-1

Isocyanatoethyne

Cat. No.: B13924246
CAS No.: 67723-39-1
M. Wt: 67.05 g/mol
InChI Key: XYBRCHPMANOANY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyne, isocyanato- can be synthesized through several methods. One common approach involves the reaction of ethyne with isocyanic acid. Another method includes the reaction of ethyne with phosgene and an amine, which produces the isocyanate group .

Industrial Production Methods: Industrial production of isocyanates, including ethyne, isocyanato-, typically involves the phosgene process. This process reacts an amine with phosgene (COCl2) to produce the isocyanate . Due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .

Chemical Reactions Analysis

Types of Reactions: Ethyne, isocyanato- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyne, isocyanato- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyne, isocyanato- involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols and amines. This reactivity is utilized in the formation of urethanes and ureas . The molecular targets and pathways involved include the formation of carbamate and imidic acid intermediates during hydrolysis reactions .

Properties

CAS No.

67723-39-1

Molecular Formula

C3HNO

Molecular Weight

67.05 g/mol

IUPAC Name

isocyanatoethyne

InChI

InChI=1S/C3HNO/c1-2-4-3-5/h1H

InChI Key

XYBRCHPMANOANY-UHFFFAOYSA-N

Canonical SMILES

C#CN=C=O

Origin of Product

United States

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